(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
CAS No.: 148555-10-6
Cat. No.: VC21302609
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 148555-10-6 |
|---|---|
| Molecular Formula | C7H8O3 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
| Standard InChI | InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1 |
| Standard InChI Key | LOTRXPYWDQSASJ-NGJCXOISSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O |
| SMILES | C1C=CC2C1C(C(=O)O2)O |
| Canonical SMILES | C1C=CC2C1C(C(=O)O2)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Configuration
The compound (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one possesses a complex bicyclic structure featuring a fused cyclopentane and furanone ring system. The nomenclature (3R,3aS,6aS) indicates the specific stereochemistry at the carbon atoms 3, 3a, and 6a, which is crucial for its biological activity and chemical properties. The compound contains a total of three stereocenters, creating a well-defined three-dimensional structure that is essential for its specific molecular recognition capabilities. The cyclopenta[b]furan backbone provides rigidity to the molecule, while the hydroxyl group at position 3 introduces potential for hydrogen bonding interactions. The lactone functionality (cyclic ester) in the furanone ring is a reactive center that can participate in various chemical transformations and potentially interact with biological targets .
Structure-Activity Relationships
Identification and Nomenclature
Registry and Identification Numbers
The compound (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is primarily identified by its CAS Registry Number 148555-10-6, which serves as its unique identifier in chemical databases and literature . In the PubChem database, it is assigned the identifier CID 10154092, which provides access to its structural information and properties in this widely used chemical database . Additionally, the compound has been assigned the Nikkaji Number J518.951I, which is a registry number used in the Japanese chemical information system . There appears to be some inconsistency in the literature regarding its CAS number, as one source lists an alternative CAS Number 176027-94-4, highlighting the importance of cross-referencing identifiers when researching this compound . The compound is also identified by various internal supplier codes such as CS-M0198 and AKOS037650072, which are specific to certain chemical vendors and databases .
Naming and Synonyms
The IUPAC name of the compound is (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one, which precisely describes its structure including the specific stereochemistry at three carbon atoms . Alternative representations in chemical databases include the InChI (International Chemical Identifier) notation: InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1, which provides a standardized way to represent the chemical structure in computer-readable format . The corresponding InChIKey is LOTRXPYWDQSASJ-NGJCXOISSA-N, which serves as a condensed digital representation of the chemical structure that can be used for web searches and database queries . The Simplified Molecular-Input Line-Entry System (SMILES) notation, C1C=C[C@H]2[C@@H]1C@HO, offers another standard way to represent the molecule's structure in a linear format that includes stereochemical information .
Applications and Uses
Research and Development Uses
The compound is specifically marketed for research and development as well as commercial applications, indicating its utility in chemical and pharmaceutical research . As a chiral building block with defined stereochemistry, it may serve as a versatile intermediate in the synthesis of more complex molecules with specific spatial arrangements. The presence of the hydroxyl group and lactone functionality provides reactive sites for further chemical transformations, making it a valuable synthetic intermediate. Researchers may use this compound to explore structure-activity relationships in drug discovery programs, particularly for targets where the cyclopenta[b]furan scaffold shows promising activity. The compound's availability from commercial suppliers in quantities starting from 100 grams suggests it is regularly used in laboratory research settings .
Research Significance
Structure-Based Studies
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic techniques would be essential for assessing the purity of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one and separating it from potential isomers or synthetic byproducts. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, would be valuable for confirming the stereochemical purity of this compound with its three stereogenic centers. Gas Chromatography (GC), possibly coupled with Mass Spectrometry (GC-MS), might also be employed for analysis, depending on the thermal stability of the compound. Thin-Layer Chromatography (TLC) would serve as a quick analytical method for monitoring reactions involving this compound and for preliminary purity assessments. The development of validated analytical methods would be crucial for quality control in commercial production, ensuring consistent purity and stereochemical integrity. These chromatographic methods would need to be optimized considering the compound's polarity due to the presence of the hydroxyl group and lactone functionality.
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